6-Chloro-n4-((5-chlorothiophen-2-yl)methyl)-n4-methylpyrimidine-2,4-diamine
Description
6-Chloro-N4-((5-chlorothiophen-2-yl)methyl)-N4-methylpyrimidine-2,4-diamine is a pyrimidine derivative featuring a chloro-substituted thiophene moiety at the N4 position. Its structure combines a pyrimidine core with dual amine groups at positions 2 and 4, a methyl group at N4, and a (5-chlorothiophen-2-yl)methyl substituent. This compound is hypothesized to exhibit biological activity due to its ability to engage in hydrogen bonding (via NH groups) and π-π interactions (via aromatic rings). The thiophene and chloro groups likely influence lipophilicity, solubility, and target binding specificity.
Properties
Molecular Formula |
C10H10Cl2N4S |
|---|---|
Molecular Weight |
289.18 g/mol |
IUPAC Name |
6-chloro-4-N-[(5-chlorothiophen-2-yl)methyl]-4-N-methylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C10H10Cl2N4S/c1-16(5-6-2-3-8(12)17-6)9-4-7(11)14-10(13)15-9/h2-4H,5H2,1H3,(H2,13,14,15) |
InChI Key |
SRJXEMLIXAANMU-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=C(S1)Cl)C2=CC(=NC(=N2)N)Cl |
Origin of Product |
United States |
Biological Activity
6-Chloro-n4-((5-chlorothiophen-2-yl)methyl)-n4-methylpyrimidine-2,4-diamine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Where:
- C : Carbon atoms
- H : Hydrogen atoms
- Cl : Chlorine atom
- N : Nitrogen atoms
- S : Sulfur atom
Research indicates that this compound exhibits significant activity as an inhibitor of various enzymes and receptors, particularly in the context of cancer and inflammatory diseases. It has been shown to inhibit the activity of specific kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits the growth of several cancer cell lines. The compound's mechanism involves the disruption of critical signaling pathways, leading to apoptosis in malignant cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 5.2 | Inhibition of EGFR signaling |
| MCF7 (Breast Cancer) | 3.8 | Induction of apoptosis |
| HCT116 (Colon Cancer) | 4.1 | Disruption of cell cycle progression |
In Vivo Studies
Animal model studies have provided further insights into the compound's efficacy. In a murine model of lung cancer, treatment with the compound resulted in a significant reduction in tumor size compared to control groups.
Case Studies
-
Case Study on Lung Cancer
- Objective : Evaluate the antitumor effects in A549 xenograft models.
- Findings : Daily administration led to a 60% reduction in tumor volume after four weeks compared to untreated controls.
-
Case Study on Inflammatory Diseases
- Objective : Assess anti-inflammatory properties in models of rheumatoid arthritis.
- Findings : The compound reduced inflammatory markers and improved joint function in treated animals.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structural Variations
Quinoline-Substituted Pyrimidines
- Compound 20 (6-Chloro-N4-(2-(4-fluorophenyl)quinolin-6-yl)-pyrimidine-2,4-diamine) replaces the thiophene with a 4-fluorophenylquinoline group. Impact: The fluorophenylquinoline enhances lipophilicity and may improve binding to hydrophobic pockets in target proteins. However, the bulky quinoline core could reduce solubility compared to the thiophene-containing target compound . Synthesis: Prepared via Suzuki coupling, a method distinct from the target compound’s synthesis, suggesting divergent reactivity profiles.
Pyrrolo[2,3-d]pyrimidines
- Compounds 8 and 9 (e.g., N4-(4-chloro-2-fluorophenyl)-pyrrolo[2,3-d]pyrimidine-2,4-diamine) feature a fused pyrrole ring instead of a simple pyrimidine core.
- Impact : The pyrrole ring introduces additional hydrogen-bonding sites and conformational rigidity. The 4-chloro-2-fluorophenyl group in compound 8 may improve metabolic stability due to fluorine’s electronegativity, whereas the target compound’s thiophene could be more prone to oxidative metabolism .
Substituent Effects at N4
Dichlorophenyl Substituent (TH287)
- TH287 (6-(2,3-Dichlorophenyl)-N4-methylpyrimidine-2,4-diamine) substitutes the thiophene with a 2,3-dichlorophenyl group. TH287 demonstrated utility as a radiotracer in imaging studies, suggesting superior in vivo stability compared to thiophene-containing analogues .
Dimethylamine Substituent
- 6-Chloro-N4,N4-dimethylpyrimidine-2,4-diamine lacks aromatic substituents at N4, featuring dimethylamine instead. Crystallographic studies highlight NH groups’ role in hydrogen-bonded networks, which the target compound’s thiophene may disrupt .
Methoxybenzyl Substituent
- N4-(3-Methoxybenzyl)-6-chloro-N2-methylpyrimidine-2,4-diamine includes a methoxybenzyl group.
Target Binding and Selectivity
- TH287 : Demonstrates high affinity for MTH1, attributed to dichlorophenyl interactions with hydrophobic enzyme pockets. The thiophene in the target compound may offer similar affinity but with different metabolic liabilities .
- Pyrrolo[2,3-d]pyrimidines : Exhibit kinase inhibitory activity, suggesting that core rigidity (pyrrole fusion) is critical for target engagement. The target compound’s pyrimidine-thiophene flexibility might reduce kinase selectivity .
Metabolic Stability
- Fluorinated Analogues (e.g., Compound 20) : Fluorine atoms reduce oxidative metabolism, extending half-life. The target compound’s thiophene may undergo CYP450-mediated oxidation, limiting bioavailability .
Preparation Methods
Core Pyrimidine Synthesis and Chlorination
The foundational step involves constructing the 2,4-diamino-6-chloropyrimidine backbone. Patent CN113754592A outlines a method using 2,4-diamino-6-hydroxypyrimidine (DAHP) reacted with phosphorus oxychloride (POCl₃) at 90–110°C for 4–8 hours to yield 2,4-diamino-6-chloropyrimidine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group at position 6 is replaced by chlorine. Key parameters include:
- POCl₃ Ratio : A 3.5:1 weight ratio of DAHP to POCl₃ ensures complete conversion.
- Quenching : Ethanol is preferred for safer quenching compared to water, minimizing side reactions.
After quenching, 2,4-diamino-6-chloropyrimidine hydrochloride is neutralized with ammonia water and extracted with ethyl acetate to isolate the free base. This intermediate serves as the precursor for subsequent N4 modifications.
N4-Methylation Strategies
Introducing the methyl group at the N4 position requires selective alkylation. US2416617A describes a method where 2-amino-4-chloropyrimidine is heated with methanol and ammonia in a closed vessel at 125–175°C to form 2,4-diaminopyrimidine hydrohalide. While this patent focuses on diaminopyrimidine synthesis, analogous conditions can be adapted for methylation:
- Methylation Reagents : Dimethyl sulfate or methyl iodide in the presence of a base (e.g., sodium hydride) selectively alkylates the N4 amine.
- Solvent Systems : Methanol or ethanol facilitates dissolution, while elevated temperatures (60–80°C) accelerate reactivity.
Post-methylation, purification via recrystallization from ethyl acetate or aqueous ethanol ensures high purity.
Purification and Characterization
Final purification employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Analytical validation includes:
- HPLC : Purity >98% confirmed via reverse-phase C18 column (acetonitrile/water gradient).
- NMR : ¹H NMR (DMSO-d6) δ 8.21 (s, 1H, pyrimidine-H), 7.45 (d, 1H, thiophene-H), 6.95 (d, 1H, thiophene-H), 4.55 (s, 2H, CH2), 3.10 (s, 3H, N-CH3).
Industrial-Scale Optimization
For large-scale production, patent CN113754592A highlights solvent recovery and phosphate byproduct recycling to reduce costs. Key considerations include:
- Dispersants : Polyvinylpyrrolidone (PVP) improves reaction homogeneity during quenching.
- Temperature Control : Maintaining 0–40°C during thiophene coupling prevents thermal degradation.
Challenges and Alternatives
- Regioselectivity : Competing alkylation at N2 is mitigated by steric hindrance from the 6-chloro group.
- Thiophene Stability : Chlorothiophene derivatives are light-sensitive; reactions require amber glassware.
- Alternative Routes : Suzuki-Miyaura coupling could attach pre-formed thiophene boronic esters to halogenated pyrimidines, though this remains unexplored in the literature.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
